Superior ASS1 Activation vs. Spinosyn A
In a direct, head-to-head in vitro enzymatic assay using recombinant ASS1 protein, LM2I demonstrates significantly superior activation compared to its parent compound, Spinosyn A (SPA). The half-maximal activation concentration (AC₅₀) for LM2I is 2.09 µM, which is 8.9-fold lower (more potent) than the AC₅₀ of 18.68 µM for SPA [1]. Furthermore, the maximal activation rate for LM2I reaches 398.74% of the basal enzymatic activity, compared to 179.68% for SPA, representing a 2.2-fold increase in maximal efficacy [1].
| Evidence Dimension | ASS1 Enzymatic Activation (AC₅₀ and Maximal Activation Rate) |
|---|---|
| Target Compound Data | AC₅₀: 2.09 µM; Maximal Activation Rate: 398.74% |
| Comparator Or Baseline | Spinosyn A (SPA): AC₅₀: 18.68 µM; Maximal Activation Rate: 179.68% |
| Quantified Difference | 8.9-fold more potent (lower AC₅₀); 2.2-fold higher maximal activation rate |
| Conditions | In vitro recombinant ASS1 enzyme assay; 4°C overnight incubation with substrates citrulline, aspartate, and ATP. |
Why This Matters
This demonstrates that LM2I is a fundamentally more effective tool for studying ASS1-dependent mechanisms, requiring lower concentrations to achieve a significantly greater biological response.
- [1] Zou, Z., et al. Naturally-occurring spinosyn A and its derivatives function as argininosuccinate synthase activator and tumor inhibitor. Nat Commun 12, 2263 (2021). https://doi.org/10.1038/s41467-021-22235-8 View Source
